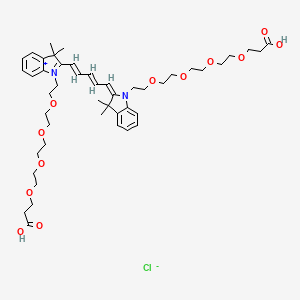

Bis-(N,N'-carboxyl-PEG4)-Cy5

Description

Properties

Molecular Formula |

C47H67ClN2O12 |

|---|---|

Molecular Weight |

887.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H |

InChI Key |

UBSPVZSIHVIPMI-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bis-(N,N'-carboxyl-PEG4)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 for Researchers and Drug Development Professionals

Core Compound Overview

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical reagent primarily utilized in the field of targeted protein degradation. It is a heterobifunctional molecule that incorporates three key features: a cyanine (B1664457) 5 (Cy5) fluorophore, two polyethylene (B3416737) glycol (PEG4) linkers, and two terminal carboxylic acid groups.[1][2] This unique structure allows for the fluorescent labeling of molecules and their subsequent conjugation to other chemical entities, making it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The Cy5 dye provides a strong fluorescent signal in the far-red spectrum, enabling sensitive detection and tracking, while the hydrophilic PEG4 linkers enhance solubility and provide spatial separation between the dye and conjugated molecules. The terminal carboxyl groups serve as reactive handles for covalent attachment to primary amines on target molecules.

Quantitative Data Summary

The physicochemical and photophysical properties of Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the tables below. This data has been compiled from various suppliers and literature sources to provide a comprehensive overview for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C47H67ClN2O12 | [1] |

| Molecular Weight | 887.5 g/mol | [1] |

| CAS Number | 2107273-44-7 | [1] |

| Appearance | (Not specified, typically a colored solid) | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protect from light | [1] |

Table 2: Photophysical Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~649 nm | [1][4] |

| Emission Maximum (λem) | ~667 nm | [1][4] |

| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.27 | [4] |

| Fluorophore | Cyanine 5 (Cy5) | [1] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of Bis-(N,N'-carboxyl-PEG4)-Cy5 in the synthesis of a fluorescently labeled PROTAC.

Protocol 1: Activation of Carboxyl Groups and Conjugation to an Amine-Containing Molecule

This protocol describes the covalent attachment of Bis-(N,N'-carboxyl-PEG4)-Cy5 to a molecule containing a primary amine, such as an E3 ligase ligand or a target protein ligand, using EDC/NHS chemistry.

Materials:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vials

-

Stir plate and stir bars

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to come to room temperature before use.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5 in anhydrous DMF or DMSO to a desired concentration (e.g., 5-10 mM).

-

Dissolve the amine-containing molecule in the Coupling Buffer to a suitable concentration.

-

-

Activation of Carboxyl Groups:

-

In a reaction vial, add the desired molar equivalent of Bis-(N,N'-carboxyl-PEG4)-Cy5.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS stock solutions to the vial.

-

Mix thoroughly and incubate at room temperature for 15-30 minutes with gentle stirring. This reaction forms a more stable amine-reactive NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Add the solution of the amine-containing molecule to the activated Bis-(N,N'-carboxyl-PEG4)-Cy5 solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule is often used.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for optimal amine coupling.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting fluorescently labeled conjugate using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted reagents and byproducts.

-

Protocol 2: Western Blotting for Monitoring PROTAC-Mediated Protein Degradation

This protocol outlines the use of a fluorescently labeled PROTAC, synthesized using Bis-(N,N'-carboxyl-PEG4)-Cy5, to monitor the degradation of a target protein in a cellular context.

Materials:

-

Cells expressing the target protein

-

Fluorescently labeled PROTAC

-

Cell culture medium and supplements

-

DMSO (for PROTAC stock solution)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the fluorescently labeled PROTAC in cell culture medium. It is recommended to include a vehicle control (e.g., 0.1% DMSO).

-

Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the western blot.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

If necessary, strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control to determine the extent of protein degradation at different PROTAC concentrations and time points.

-

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

This diagram outlines the key steps involved in the synthesis of a fluorescently labeled PROTAC and its subsequent evaluation.

Caption: A streamlined workflow for the synthesis and evaluation of a fluorescent PROTAC.

References

Core Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5

An In-depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5

This technical guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye and linker molecule. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. This guide covers the core chemical and physical properties, detailed experimental protocols for bioconjugation, and visualizations of typical experimental workflows.

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical compound that integrates a Cy5 fluorophore with two polyethylene (B3416737) glycol (PEG) linkers, each terminated with a carboxylic acid. The Cy5 component is a cyanine (B1664457) dye known for its fluorescence in the red to near-infrared spectrum, which is beneficial for biological imaging due to reduced background autofluorescence in this range.[1] The hydrophilic PEG4 linkers enhance the solubility of the molecule in aqueous solutions.[2]

The terminal carboxylic acid groups are the key functional components for conjugation. These groups can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[2] This makes Bis-(N,N'-carboxyl-PEG4)-Cy5 a versatile tool for labeling proteins, antibodies, and other biomolecules for a variety of applications, including in-vivo imaging and the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6]

Quantitative Data

The following tables summarize the key quantitative data for Bis-(N,N'-carboxyl-PEG4)-Cy5.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C47H67ClN2O12 | [2] |

| Molecular Weight | 887.5 g/mol | [2] |

| CAS Number | 2107273-44-7 | [2] |

| Purity | >98% | [2] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C | [2] |

Table 2: Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Molar Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of Bis-(N,N'-carboxyl-PEG4)-Cy5 in the labeling of proteins. The process involves two main stages: the activation of the carboxylic acid groups to form a more reactive species (such as an NHS ester), and the subsequent conjugation to the target protein.

Protocol 1: Activation of Carboxylic Acid Groups to NHS Ester

This protocol describes the conversion of the terminal carboxylic acids of Bis-(N,N'-carboxyl-PEG4)-Cy5 to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines.

Materials:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5 in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

In a separate vessel, dissolve NHS to a final concentration of 1.2 M in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of the NHS solution to the Bis-(N,N'-carboxyl-PEG4)-Cy5 solution.

-

Add 1.2 equivalents of DCC or EDC to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, protected from light.

-

The resulting solution containing the activated Bis-(N,N'-NHS-PEG4)-Cy5 can be used directly in the conjugation reaction or stored at -20°C for future use.

Protocol 2: Protein Conjugation with Activated Dye

This protocol outlines the conjugation of the activated NHS ester of the dye to a target protein.

Materials:

-

Activated Bis-(N,N'-NHS-PEG4)-Cy5 solution (from Protocol 1)

-

Target protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)[7]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the appropriate amine-free buffer.[7]

-

Add a 5-20 fold molar excess of the activated Bis-(N,N'-NHS-PEG4)-Cy5 solution to the protein solution.[7] The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, with gentle stirring and protected from light.[7]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7] Incubate for 15-30 minutes at room temperature.[7]

-

Purify the dye-protein conjugate from unreacted dye and byproducts using a suitable method such as size-exclusion chromatography.[7]

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

-

Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[8]

Visualizations

The following diagrams illustrate key workflows related to the use of Bis-(N,N'-carboxyl-PEG4)-Cy5.

Caption: Bioconjugation workflow for labeling a target protein.

Caption: Workflow for a cellular imaging experiment.

References

- 1. lifetein.com [lifetein.com]

- 2. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. Bis-(N,N'-carboxyl-PEG4)-Cy5 - CAS:2107273-44-7 - KKL Med Inc. [kklmed.com]

- 6. amsbio.com [amsbio.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to Bis-(N,N'-carboxyl-PEG4)-Cy5, a bifunctional fluorescent linker critical in the field of bioconjugation and targeted protein degradation.

Core Properties and Quantitative Data

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical compound featuring a cyanine (B1664457) 5 (Cy5) fluorophore attached to two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid group. This structure imparts both fluorescence for detection and reactive handles for covalent conjugation. The hydrophilic PEG4 spacers enhance solubility in aqueous environments, a crucial factor for biological applications.

The key quantitative data for Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 887.5 g/mol | [1][2] |

| Chemical Formula | C47H67ClN2O12 | [1][2] |

| CAS Number | 2107273-44-7 | [1][2] |

| Purity | ≥98% | [1][2] |

| Excitation Maximum (λex) | 649 nm | [1][2] |

| Emission Maximum (λem) | 667 nm | [1][2] |

| Extinction Coefficient | 170,000 M⁻¹cm⁻¹ at 649 nm | [1][2] |

| Solubility | Water, DMSO, DMF, DCM | [1][2] |

| Storage Conditions | -20°C | [1][2] |

Primary Application: Linker for Proteolysis-Targeting Chimeras (PROTACs)

A primary application of Bis-(N,N'-carboxyl-PEG4)-Cy5 is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3][6]

The linker component of a PROTAC is critical as it influences the molecule's solubility, cell permeability, and the spatial orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][7] PEG linkers, such as the one in Bis-(N,N'-carboxyl-PEG4)-Cy5, are favored for their hydrophilicity, flexibility, and biocompatibility, which can improve the pharmacokinetic properties of the resulting PROTAC.[1][6] The terminal carboxyl groups on this molecule serve as attachment points for ligands that bind to the POI and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Experimental Protocols: Bioconjugation via Amide Bond Formation

The terminal carboxylic acid groups of Bis-(N,N'-carboxyl-PEG4)-Cy5 are typically reacted with primary amine groups on a target molecule (e.g., a POI ligand, an E3 ligase ligand, or an antibody) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide (B86325) chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The two-step protocol is generally preferred to prevent self-conjugation of molecules that contain both carboxyl and amine groups.[10] First, the carboxyl groups on the linker are activated with EDC and NHS to form a more stable NHS ester. After removing excess activating agents, the amine-containing molecule is added to form the amide bond.[10][11]

General Two-Step EDC/NHS Coupling Protocol

This protocol provides a general framework for conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to an amine-containing molecule. Optimization may be required for specific applications.

Materials:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

Amine-containing molecule (e.g., protein, peptide, small molecule ligand)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8][10]

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Anhydrous DMSO or DMF for initial dissolution of the linker

-

Desalting column or appropriate chromatography system for purification

Procedure:

-

Reagent Preparation:

-

Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5 in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL or ~50 mM) and Sulfo-NHS (e.g., 20 mg/mL or ~90 mM) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]

-

-

Activation of Carboxyl Groups:

-

Dilute the Bis-(N,N'-carboxyl-PEG4)-Cy5 stock solution in Activation Buffer.

-

Add EDC and Sulfo-NHS to the linker solution. A molar excess (typically 2-10 fold) of EDC and Sulfo-NHS over the linker is recommended.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]

-

-

Conjugation to Amine-Containing Molecule:

-

Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is a protein, ensure it has been buffer-exchanged to remove any buffers containing primary amines (like Tris).

-

Add the activated linker solution to the amine-containing molecule solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[9]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or reverse-phase chromatography) to remove excess reagents and unreacted molecules.

-

The following diagram outlines the experimental workflow for this bioconjugation protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

A Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5: Spectral Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye increasingly utilized in advanced biomedical research and drug development. We will delve into its excitation and emission characteristics, provide detailed experimental protocols for its spectral measurement, and illustrate its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Spectral and Physicochemical Properties

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a derivative of the popular cyanine (B1664457) dye, Cy5. It is functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. This bifunctional nature, combined with the hydrophilic PEG spacer, enhances its solubility in aqueous media and makes it suitable for conjugation to biomolecules.[1][2] The core of the molecule is the Cy5 fluorophore, a far-red dye known for its high fluorescence intensity and photostability. Its emission in a spectral region with minimal autofluorescence from biological samples makes it an excellent choice for sensitive detection.

The key spectral and physical properties of Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | 649 nm | [1][2][3] |

| Emission Maximum (λem) | 667 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.20 - 0.28 (for Cy5) | |

| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Kr-Ar) | |

| Molecular Weight | ~887.5 g/mol | [2] |

| Solubility | Water, DMSO, DMF, DCM | [1][2] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of Bis-(N,N'-carboxyl-PEG4)-Cy5 in solution.

1. Materials and Reagents:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Fluorometer or spectrofluorometer

-

Quartz cuvettes

2. Sample Preparation:

-

Prepare a stock solution of Bis-(N,N'-carboxyl-PEG4)-Cy5 in a suitable solvent (e.g., DMSO).

-

From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., PBS). The final concentration should be low enough to avoid inner filter effects, typically in the micromolar to nanomolar range. A good starting point is an absorbance of 0.05 to 0.1 at the excitation maximum.

3. Instrumentation Setup:

-

Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.

4. Data Acquisition:

-

Solvent Blank: Fill a quartz cuvette with the solvent used for the sample. Place it in the fluorometer and record a blank spectrum for both excitation and emission scans. This will be subtracted from the sample spectra to correct for background fluorescence and Raman scattering.

-

Emission Spectrum:

-

Set the excitation wavelength to the known maximum for Cy5 (~649 nm).

-

Scan a range of emission wavelengths, for example, from 660 nm to 800 nm.

-

-

Excitation Spectrum:

-

Set the emission detection wavelength to the known maximum for Cy5 (~667 nm).

-

Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.

-

5. Data Processing:

-

Subtract the corresponding solvent blank spectrum from the sample's emission and excitation spectra.

-

The resulting spectra will show the fluorescence profile of Bis-(N,N'-carboxyl-PEG4)-Cy5, with the peak of the excitation spectrum being the excitation maximum (λex) and the peak of the emission spectrum being the emission maximum (λem).

Application in PROTAC Drug Development

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a valuable tool in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.

The bifunctional nature of Bis-(N,N'-carboxyl-PEG4)-Cy5 allows it to be incorporated as a fluorescent linker in PROTACs. The terminal carboxylic acid groups can be activated (e.g., with EDC or HATU) to react with primary amine groups on the POI and E3 ligase ligands, forming stable amide bonds.[1][2] The inclusion of the Cy5 fluorophore enables researchers to track the PROTAC within cells, study its localization, and quantify its binding and degradation efficiency using fluorescence-based assays.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC facilitates the degradation of a target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Development and Evaluation

The development of a novel PROTAC involves a systematic workflow from design and synthesis to cellular characterization.

References

A Technical Guide to the Absorbance Spectrum of Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye commonly utilized in biological research and drug development. This document outlines its key spectral characteristics, a detailed protocol for absorbance spectrum measurement, and a representative experimental workflow.

Core Spectral and Physical Properties

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid groups attached via polyethylene (B3416737) glycol (PEG) linkers. This modification enhances its utility in bioconjugation by allowing for the formation of stable amide bonds with primary amines on biomolecules, such as proteins and antibodies, in the presence of activators like EDC or HATU.[1] The hydrophilic PEG spacer increases the solubility of the dye in aqueous media.[1]

The foundational structure of Cy5, consisting of two indolenine rings connected by a polymethine chain, is responsible for its characteristic absorption and emission in the far-red region of the spectrum.[2] This spectral region is advantageous for biological imaging due to minimal autofluorescence from endogenous molecules in cells and tissues.[3][4]

Quantitative Spectral Data

The key spectral and physical properties of Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy, flow cytometry, and in vivo imaging.

| Property | Value | References |

| Excitation Maximum (λex) | ~649 nm | [1][5] |

| Emission Maximum (λem) | ~667 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~170,000 - 232,000 cm⁻¹M⁻¹ | [1][5] |

| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Kr-Ar) | [2][6] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Experimental Protocol: Measurement of Absorbance Spectrum

This protocol outlines the methodology for determining the absorbance spectrum of Bis-(N,N'-carboxyl-PEG4)-Cy5.

1. Materials and Equipment:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

Appropriate solvent (e.g., absolute ethanol, phosphate-buffered saline (PBS), or water)[7]

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Procedure:

-

Solvent Selection: Choose a solvent in which the dye is readily soluble and that is compatible with the intended application. For cyanine dyes, it is crucial to use a dry solvent, as the presence of water can cause precipitation.[7]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Bis-(N,N'-carboxyl-PEG4)-Cy5 in the chosen solvent.

-

Preparation of Working Solution: Dilute the stock solution to a working concentration that provides an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable output.[7]

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solution. Place it in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.[8]

-

Sample Measurement: Rinse the cuvette that will be used for the sample measurement three times with the dye solution.[7] Fill the cuvette with the dye solution and place it in the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range that encompasses the expected absorbance maximum. For Cy5 dyes, a range of 400 nm to 800 nm is appropriate.[9] Set the spectrophotometer to record data at regular intervals, for instance, every 1-2 nm.[7]

-

Data Analysis: The resulting spectrum will show the absorbance of the dye as a function of wavelength. Identify the wavelength at which the maximum absorbance occurs (λmax).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for labeling a target protein with Bis-(N,N'-carboxyl-PEG4)-Cy5 and a conceptual signaling pathway that could be studied using such a labeled protein.

Caption: Protein labeling workflow with Bis-(N,N'-carboxyl-PEG4)-Cy5.

Caption: Ligand-receptor interaction and downstream signaling pathway.

References

- 1. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 8. lakeheadu.ca [lakeheadu.ca]

- 9. pasta.place [pasta.place]

Navigating the Photonic Frontier: A Technical Guide to the Photostability of Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photostability characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent probe integral to advanced biological imaging and proteolysis targeting chimera (PROTAC) development.[1] While specific quantitative photostability data for this precise molecule remains limited in published literature, this guide provides a comprehensive overview based on the well-documented behavior of the core Cy5 fluorophore and the influence of its modifications. Understanding these principles is critical for designing robust experiments, ensuring data integrity, and maximizing the potential of this versatile molecule.

Core Concepts: Understanding Cy5 Photophysics and Photobleaching

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxyl-terminated polyethylene (B3416737) glycol (PEG4) chains.[2] The Cy5 core provides the fluorescent properties, while the hydrophilic PEG linkers are primarily introduced to enhance aqueous solubility and provide attachment points for conjugation to biomolecules.[2][] The fundamental photostability of the construct is therefore governed by the intrinsic properties of the Cy5 fluorophore.

The photobleaching of Cy5, the irreversible loss of its fluorescence, is a critical consideration in fluorescence-based applications. This process is primarily driven by two mechanisms:

-

Reaction with Reactive Oxygen Species (ROS): Upon excitation, the Cy5 molecule can transition into a long-lived, non-fluorescent triplet state. In the presence of molecular oxygen, this triplet-state dye can transfer energy to oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[4][5] These ROS can then chemically attack the Cy5 molecule's polymethine chain, leading to its permanent degradation and loss of fluorescence.[6] The rate of photobleaching is therefore highly dependent on the local oxygen concentration.[5]

-

Intrinsic Photochemical Instability: Cyanine dyes like Cy5 can also undergo photoisomerization, a light-induced change in their molecular structure, which can lead to non-fluorescent states and increased susceptibility to chemical degradation.[4]

Several factors in the experimental environment can significantly influence the rate of Cy5 photobleaching:

-

Excitation Light Intensity: Higher light intensity increases the rate of fluorophore excitation and, consequently, the rate of both ROS generation and potential photoisomerization, leading to faster photobleaching.[4]

-

Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching through the ROS-mediated pathway.[5] Removing oxygen from the imaging medium can substantially reduce the rate of photobleaching.

-

Chemical Environment: The pH, viscosity, and presence of other molecules in the buffer can affect photostability.[6] For instance, Cy5 is generally stable in a pH range of 3 to 10.[6]

Quantitative Data on Cy5 and Derivatives

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 | Moderate to Low |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | High |

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. Alexa Fluor dyes are generally considered more photostable alternatives to their cyanine counterparts.[7][8]

Enhancing Photostability: Strategies and Experimental Considerations

Several strategies can be employed to mitigate the photobleaching of Cy5 derivatives:

-

Use of Antifade Reagents: These are chemical cocktails added to the imaging medium to reduce photobleaching. They typically work by scavenging for reactive oxygen species.[6] Common components include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and Trolox (a vitamin E analog).[6] Commercial reagents like ProLong™ Live Antifade Reagent are also available.[6]

-

Covalent Conjugation of Stabilizers: Research has shown that directly conjugating triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the Cy5 fluorophore can dramatically enhance its photostability, often outperforming the use of these agents in solution.[9][10] This approach offers a powerful method for creating more robust fluorescent probes.

Experimental Protocols

Protocol 1: Quantifying Photobleaching Rate

This protocol provides a standardized method for measuring and comparing the photostability of fluorescently labeled samples.

Materials:

-

Fluorescently labeled sample (e.g., protein conjugated with Bis-(N,N'-carboxyl-PEG4)-Cy5) mounted on a microscope slide.

-

Fluorescence microscope equipped with a stable laser light source and a sensitive camera.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare the fluorescently labeled sample according to your experimental needs.

-

Image Acquisition:

-

Identify a region of interest (ROI) on your sample.

-

Set the imaging parameters (laser power, exposure time, gain) that will be used in your actual experiment. It is crucial to keep these parameters constant throughout the measurement.

-

Acquire a time-lapse series of images of the same ROI at a consistent time interval.

-

Continue acquiring images until the fluorescence signal has significantly decreased.

-

-

Data Analysis:

-

For each image in the time-lapse series, measure the mean fluorescence intensity within your ROI.

-

Measure the mean intensity of a background region for each image and subtract this value from your ROI intensity to correct for background noise.

-

Normalize the intensity values by dividing each background-corrected intensity point by the initial intensity at time zero.

-

Plot the normalized intensity as a function of time. This curve represents the photobleaching profile of your sample under the specific imaging conditions.

-

The data can be fitted to an exponential decay function to extract a photobleaching time constant (τ), which provides a quantitative measure of photostability.

-

Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a common, homemade antifade solution.

Materials:

-

n-propyl gallate (NPG)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

pH meter

Procedure:

-

Prepare a 10X stock solution of your desired buffer (e.g., 1 M PBS, pH 7.4).

-

To prepare 10 mL of mounting medium, combine:

-

9 mL of glycerol

-

1 mL of 10X buffer stock

-

-

Thoroughly mix the glycerol and buffer.

-

Add 0.1 g of n-propyl gallate to the mixture (for a final concentration of 1% w/v).

-

Gently warm the solution (e.g., in a 37°C water bath) and mix until the NPG is completely dissolved.

-

Adjust the pH to ~7.4 if necessary.

-

Store the antifade medium in small aliquots at -20°C, protected from light.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of Cy5 photobleaching and a typical experimental workflow for its analysis.

Caption: Mechanism of Cy5 photobleaching via reactive oxygen species (ROS) generation.

Caption: Experimental workflow for quantifying the photobleaching rate of a fluorophore.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5 in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of this fluorescent-labeled linker is critical for its effective use in various applications, including the synthesis of proteolysis targeting chimeras (PROTACs), bioconjugation, and in-vivo imaging. This document outlines the qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the underlying principles of PEGylation in enhancing aqueous solubility.

Core Concepts: The Role of PEGylation in Solubility

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a bifunctional molecule comprising a Cy5 fluorescent dye and two polyethylene (B3416737) glycol (PEG) chains, each terminated with a carboxylic acid group. The PEG4 linker plays a crucial role in the molecule's overall physicochemical properties. The repeating ethylene (B1197577) glycol units in the PEG chains are hydrophilic and readily form hydrogen bonds with water molecules. This creates a hydration shell around the molecule, which helps to overcome the inherent hydrophobicity of the cyanine (B1664457) dye core, thereby increasing its solubility in aqueous media.[1][2] Several sources indicate that the hydrophilic PEG spacer is a key feature for enhancing the solubility of the compound in aqueous solutions.[2][3]

Solubility Profile of Bis-(N,N'-carboxyl-PEG4)-Cy5

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble[3] | The hydrophilic PEG4 linker significantly enhances aqueous solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | A common organic solvent for dissolving cyanine dyes and their derivatives.[4] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility values, the shake-flask method is a widely accepted and reliable technique to determine the equilibrium solubility of a compound. The following protocol is a generalized procedure for determining the solubility of Bis-(N,N'-carboxyl-PEG4)-Cy5.

Materials:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5 powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Anhydrous DMSO

-

Small glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

Microcentrifuge

-

Calibrated pipettes

-

UV-Vis spectrophotometer

-

0.2 µm syringe filters (low protein binding)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bis-(N,N'-carboxyl-PEG4)-Cy5 powder to separate vials containing a known volume of water and DMSO, respectively. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatically controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours. This extended mixing time is necessary to ensure that the dissolution process reaches equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully aspirate the supernatant from each vial, being cautious not to disturb the solid pellet.

-

For an additional purification step, filter the supernatant through a 0.2 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute a small aliquot of the clear, saturated supernatant with the respective solvent (water or DMSO) to a concentration that falls within the linear range of the spectrophotometer.

-

-

Concentration Measurement:

-

Prepare a series of standard solutions of Bis-(N,N'-carboxyl-PEG4)-Cy5 with known concentrations in both water and DMSO.

-

Measure the absorbance of these standards at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm) to generate a calibration curve.

-

Measure the absorbance of the diluted supernatant samples at the same wavelength.

-

-

Calculation of Solubility:

-

Using the equation derived from the linear regression of the calibration curve, calculate the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to determine the equilibrium solubility of Bis-(N,N'-carboxyl-PEG4)-Cy5 in both water and DMSO.

-

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the molecular structure of Bis-(N,N'-carboxyl-PEG4)-Cy5 and its solubility.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the aqueous solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis-(N,N'-carboxyl-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]

- 3. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]

- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bis-(N,N'-carboxyl-PEG4)-Cy5: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Fluorescent PROTAC Linker for Targeted Protein Degradation

Introduction

In the rapidly evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to target and degrade specific proteins of interest. A critical component in the design of an effective PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. This guide provides a detailed technical overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescently-labeled polyethylene (B3416737) glycol (PEG)-based linker, and its mechanism of action in the context of PROTAC-mediated protein degradation.

Core Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical tool designed for the synthesis of fluorescent PROTACs. Its structure is characterized by three key features: a central Cy5 fluorophore, two polyethylene glycol (PEG4) chains, and two terminal carboxylic acid groups.

| Property | Description | Reference |

| Molecular Formula | C47H67ClN2O12 | [1] |

| Molecular Weight | 887.5 g/mol | [1] |

| Fluorescence | Cyanine 5 (Cy5) dye | [1] |

| Excitation Maximum | ~649 nm | [1] |

| Emission Maximum | ~667 nm | [1] |

| Reactive Groups | Two terminal carboxylic acids (-COOH) | [1] |

| Linker Composition | Polyethylene glycol (PEG4) | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [1] |

The terminal carboxylic acids serve as reactive handles for conjugation to amine-containing ligands through stable amide bond formation. The hydrophilic PEG4 spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The embedded Cy5 dye allows for the direct visualization and quantification of the PROTAC in various experimental settings.

Mechanism of Action: Facilitating Targeted Protein Degradation

The primary role of Bis-(N,N'-carboxyl-PEG4)-Cy5 is to function as the linker in a PROTAC molecule. The PROTAC's mechanism of action is a catalytic process that hijacks the cell's natural protein disposal machinery.

-

Ternary Complex Formation : The PROTAC molecule, via its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG4 linker are crucial for enabling the optimal orientation of the POI and E3 ligase to facilitate this complex formation.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.

-

PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple protein molecules with a single PROTAC molecule.

The Cy5 fluorophore on the linker does not directly participate in the degradation mechanism but is an invaluable tool for studying and optimizing the PROTAC. It allows researchers to track the PROTAC's cellular uptake, localization, and engagement with its targets using fluorescence-based techniques.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and evaluation of a PROTAC utilizing a linker such as Bis-(N,N'-carboxyl-PEG4)-Cy5.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of two amine-containing ligands (one for the POI, one for the E3 ligase) to the dicarboxylic acid linker.

Materials:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

Procedure:

-

First Ligand Coupling:

-

Dissolve Bis-(N,N'-carboxyl-PEG4)-Cy5 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate one of the carboxylic acids.

-

Add the amine-functionalized POI ligand (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

-

Purify the mono-conjugated intermediate using reverse-phase HPLC.

-

-

Second Ligand Coupling:

-

Dissolve the purified mono-conjugated intermediate (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the remaining carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by LC-MS.

-

-

Purification:

-

Purify the final PROTAC product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterize the final PROTAC by HRMS and analytical HPLC.

-

Protocol 2: Western Blot for Determination of DC50 and Dmax

This assay quantifies the degradation of the target protein following PROTAC treatment.[2]

Materials:

-

Cell line expressing the target protein

-

Completed PROTAC from Protocol 1

-

Cell culture medium and plates

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody for the target protein.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect protein bands using an ECL substrate.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to a loading control (e.g., GAPDH).

-

Plot the percentage of degradation versus PROTAC concentration to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[2]

-

Protocol 3: Live-Cell Imaging of PROTAC Activity

The Cy5 label on the linker allows for direct visualization of the PROTAC's cellular distribution. If the target protein is fused to a fluorescent reporter (e.g., GFP), degradation can be monitored in real-time.

Materials:

-

Cell line expressing a fluorescently tagged POI (e.g., POI-GFP).

-

Glass-bottom imaging dishes.

-

PROTAC synthesized with Bis-(N,N'-carboxyl-PEG4)-Cy5.

-

Live-cell imaging microscope with environmental control.

Procedure:

-

Cell Seeding: Seed POI-GFP expressing cells in glass-bottom dishes.

-

PROTAC Treatment: Treat cells with the fluorescent PROTAC at a desired concentration.

-

Live-Cell Imaging:

-

Place the dish on the microscope stage.

-

Set up a time-lapse acquisition to capture images in the GFP channel (for the target protein), the Cy5 channel (for the PROTAC), and a brightfield channel.

-

Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.[3]

-

-

Image Analysis:

-

Measure the mean fluorescence intensity of GFP within individual cells over time to quantify protein degradation.

-

Analyze the localization and intensity of the Cy5 signal to determine the uptake and distribution of the PROTAC.

-

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its DC50 and Dmax values. The linker plays a crucial role in these parameters. The following tables provide representative data for PROTACs with PEG linkers targeting various proteins, illustrating the impact of linker length and composition.

Table 1: Performance of Thalidomide-Based PROTACs with PEG/Alkyl Linkers Targeting BRD4 [2]

| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC 1 | Thalidomide | PEG/Alkyl (12-29 atoms) | TBK1 | Various | Submicromolar | >90 |

| PROTAC 2 | Thalidomide | PEG (0 units) | BRD4 | H661 | < 500 | > 90 |

Table 2: Hypothetical Performance of PROTACs with Varying PEG Linker Lengths Targeting POI-X [4]

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-A | PEG3 | 85 | 80 |

| PROTAC-B | PEG5 | 25 | 95 |

| PROTAC-C | PEG7 | 60 | 90 |

This data highlights that an optimal linker length is critical for achieving high potency (low DC50) and efficacy (high Dmax).

Conclusion

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a versatile and powerful tool for the development of fluorescent PROTACs. Its dicarboxylic acid functionality allows for the straightforward synthesis of heterobifunctional degraders, while the PEG spacers enhance solubility. The integrated Cy5 fluorophore provides an invaluable means for real-time tracking and quantification in cellular and biochemical assays. Understanding the core mechanism of action and employing rigorous experimental protocols are essential for harnessing the full potential of this and similar linkers in the rational design of next-generation protein degraders for therapeutic applications.

References

In-Depth Technical Guide: Safety and Handling of Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent labeling reagent. The information is intended to ensure safe laboratory practices and successful experimental outcomes.

Chemical and Physical Properties

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid groups connected by a polyethylene (B3416737) glycol (PEG) linker. This structure enhances its utility in bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C47H67ClN2O12 | [1] |

| Molecular Weight | 887.51 g/mol | [1] |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~670 nm | [2] |

| Appearance | Solid | Not explicitly stated, but inferred from context |

| Solubility | Soluble in DMSO and DMF | [3] |

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound.

| PPE | Specification | Rationale |

| Gloves | Nitrile or latex gloves | To prevent skin contact. |

| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |

| Lab Coat | Standard laboratory coat | To protect clothing and skin. |

Handling Procedures

-

Work Area: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

-

Moisture Sensitivity: As an NHS ester, this compound is sensitive to moisture, which can lead to hydrolysis and inactivation.[4][5] It is crucial to handle it in a dry environment.

Storage

Proper storage is critical to maintain the reactivity of the compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C.[4] | Low temperatures slow down degradation. |

| Light | Store in the dark or in an amber vial.[4] | Protects the fluorescent dye from photobleaching. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) and with a desiccant.[6] | Minimizes exposure to moisture. |

| Form | Store as a dry powder.[4] | The solid form is more stable than solutions. |

When preparing solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] If you need to frequently use small amounts, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture contamination.[6] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[6]

Experimental Protocols

The following are generalized protocols for protein labeling and purification using a Cy5 NHS ester. These should be adapted based on the specific protein and experimental requirements.

Protein Labeling with Bis-(N,N'-carboxyl-PEG4)-Cy5

This protocol outlines the steps for conjugating the dye to a protein.

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 2-10 mg/mL.[7] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed, for example, by dialysis.[7][8]

-

Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[9][10]

-

-

Dye Preparation:

-

Labeling Reaction:

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted dye.

-

Gel Filtration Chromatography (Size Exclusion Chromatography): This is a common method to separate the larger labeled protein from the smaller, unconjugated dye molecules.[7][12]

-

Spin Columns: Commercially available spin columns are a convenient alternative for rapid purification.[8][14]

-

Prepare the spin column according to the manufacturer's instructions.

-

Apply the labeling reaction mixture to the column.

-

Centrifuge to collect the purified, labeled protein.

-

Visualizations

Experimental Workflow: Protein Labeling and Purification

Caption: Workflow for labeling a protein with Bis-(N,N'-carboxyl-PEG4)-Cy5 and subsequent purification.

Logical Relationship: Factors Affecting NHS Ester Stability

Caption: Factors that negatively impact the stability of N-hydroxysuccinimide (NHS) esters.

References

- 1. Bis-(N,N'-carboxyl-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]

- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 3. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. jenabioscience.com [jenabioscience.com]

- 8. content.abcam.com [content.abcam.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. lumiprobe.com [lumiprobe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. assaygenie.com [assaygenie.com]

Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5 (CAS Number 2107273-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a fluorescent, bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. Structurally, it comprises a central Cyanine 5 (Cy5) fluorophore core, flanked by two polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid group. This unique architecture imparts both hydrophilicity and reactive handles for bioconjugation, making it a valuable tool for a range of applications, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other complex bioconjugates.[1][2][3] The integrated Cy5 dye allows for the straightforward tracking and quantification of the conjugated molecules through fluorescence-based detection methods.[4]

Physicochemical and Spectroscopic Properties

The defining characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5 are summarized in the table below. The PEGylated nature of the molecule enhances its solubility in aqueous buffers, a critical feature for biological applications.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 2107273-44-7 | [1][4] |

| Molecular Formula | C47H67ClN2O12 | [4] |

| Molecular Weight | 887.5 g/mol | [4] |

| Purity | ≥98% | [4] |

| Excitation Maximum (λex) | 649 nm | [4][5] |

| Emission Maximum (λem) | 667 nm | [4][5] |

| Extinction Coefficient | 170,000 M⁻¹cm⁻¹ | [4] |

| Solubility | Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated | [4][5] |

Applications in Research and Drug Development

The primary application of Bis-(N,N'-carboxyl-PEG4)-Cy5 is as a linker in the construction of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The dicarboxyl functionality of this linker allows for the covalent attachment of two different ligands: one that binds to the target protein and another that binds to an E3 ligase. The PEG4 spacers provide optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Beyond PROTACs, this molecule is also suitable for:

-

Fluorescent Labeling: Covalently attaching a bright, photostable Cy5 dye to proteins, antibodies, or other biomolecules containing primary amine groups.

-

Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other targeted delivery systems where the dual carboxylic acid groups can be used to attach targeting moieties and therapeutic payloads.

-

Surface Modification: Functionalizing surfaces, such as nanoparticles or microarrays, with a fluorescent and biocompatible PEG linker.

Experimental Protocols

The terminal carboxylic acid groups of Bis-(N,N'-carboxyl-PEG4)-Cy5 can be readily conjugated to primary amines on biomolecules using a two-step carbodiimide (B86325) coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol: General Two-Step EDC/NHS Coupling to an Amine-Containing Biomolecule

This protocol describes a general method for conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to a protein. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

-

Bis-(N,N'-carboxyl-PEG4)-Cy5

-

Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, MES)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of Bis-(N,N'-carboxyl-PEG4)-Cy5 in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

-

-

Activation of Carboxylic Acid Groups:

-

In a microcentrifuge tube, combine the desired amount of Bis-(N,N'-carboxyl-PEG4)-Cy5 stock solution with Activation Buffer.

-

Add a 5- to 10-fold molar excess of the EDC solution to the linker solution.

-

Immediately add a 2- to 5-fold molar excess of the Sulfo-NHS solution to the reaction mixture.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation to the Biomolecule:

-

Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Add the activated linker solution from step 2 to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled biomolecule.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

-

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as Bis-(N,N'-carboxyl-PEG4)-Cy5, induces the degradation of a target protein.

Bioconjugation Workflow

The logical workflow for conjugating Bis-(N,N'-carboxyl-PEG4)-Cy5 to a primary amine-containing molecule is depicted below.

References

The PEG4 Linker in Fluorescent Dyes: A Technical Guide

In the fields of molecular biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and tracking biomolecules.[1] The performance of these probes is critically influenced by the linker connecting the fluorophore to the targeting moiety. Among the various linker technologies, the tetraethylene glycol (PEG4) linker has emerged as a superior choice for enhancing the functionality and reliability of fluorescent probes.[1] This technical guide provides an in-depth exploration of the PEG4 linker, its core attributes, and its impact on fluorescent probe performance, supported by quantitative data and detailed experimental protocols.

Core Properties of the PEG4 Linker

The PEG4 linker is a discrete polyethylene (B3416737) glycol (PEG) derivative, meaning it consists of a single, well-defined chemical structure with a precise molecular weight, unlike polydisperse PEGs which are mixtures of varying chain lengths.[1] This homogeneity is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic profiles in drug development.[1] The fundamental structure consists of four repeating ethylene (B1197577) glycol units.

This discrete nature provides predictable length and mass, which is critical for consistency in conjugation and subsequent assays.

| Property | Value | Reference |

| Chemical Formula (Acid form) | C10H20O6 | [2] |

| Molecular Weight (Acid form) | 236.3 g/mol | [2] |

| Chemical Formula (Mesylate form) | C9H20O7S | [3] |

| Molecular Weight (Mesylate form) | 272.32 g/mol | [3] |

| Spacer Arm Length | ~14 Å (1.4 nm) | [4] |

Key Advantages of PEG4 Linkers in Fluorescent Probes

The incorporation of a PEG4 spacer into a fluorescent probe is a strategic design choice that offers several key advantages over simple alkyl linkers.[5]

-

Enhanced Hydrophilicity and Solubility : Many organic fluorophores are hydrophobic, which can lead to aggregation and poor solubility in aqueous buffers.[1] The hydrophilic nature of the PEG4 linker, with its repeating ether oxygen atoms that form hydrogen bonds with water, significantly improves the overall water solubility of the probe.[4][6] This mitigates aggregation, reduces non-specific binding, and is critical for biological applications conducted in aqueous environments.[4]

-

Reduced Non-Specific Binding : The PEG4 linker creates a hydration shell around the probe.[6] This shell masks the hydrophobic fluorophore and reduces non-specific interactions with proteins and cell membranes, leading to lower background signals and an improved signal-to-noise ratio in imaging and detection assays.[1]

-

Minimized Steric Hindrance : The flexible and extended nature of the PEG4 linker acts as a spacer arm, physically separating the fluorophore from the targeting biomolecule (e.g., an antibody or drug).[4][5] This separation is critical for preserving the biological activity and binding affinity of the targeting molecule, which might otherwise be impaired by a bulky, adjacent dye.[4]

-

Improved Pharmacokinetics (PK) : In therapeutic and in vivo imaging applications, PEGylation is a well-established method to improve the PK profile of molecules.[7] The hydrophilic PEG linker increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.[7][8]

-

Reduced Immunogenicity : PEG is known for its biocompatibility and low immunogenicity.[4] The linker can help shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[1]

The diagram below illustrates how the intrinsic properties of the PEG4 linker translate into functional benefits for fluorescent probes.

Quantitative Impact on Probe Performance

The choice of linker length involves a trade-off between various performance parameters. While a PEG4 linker provides significant benefits, longer PEG chains can sometimes offer enhanced effects, albeit with potential drawbacks such as reduced binding affinity due to steric hindrance.[9]

| Parameter | Impact of PEG4 Linker | Rationale | Reference |

| Aqueous Solubility | Significantly Increased | The hydrophilic ethylene oxide chain overcomes the hydrophobicity of many organic dyes. | [1][4] |

| Aggregation | Significantly Decreased | Improved solubility and the hydration shell prevent self-quenching and aggregation of probes. | [1][5] |

| Binding Affinity | Generally Preserved | The spacer arm minimizes interference between the dye and the binding site of the conjugated biomolecule. | [4] |

| Signal-to-Noise Ratio | Improved | Reduced non-specific binding leads to lower background fluorescence. | [1] |

| Quantum Yield (QY) | Often Improved | By preventing dye-dye aggregation and interactions, the PEG linker can lead to higher quantum yields and brightness. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of PEG4-linked fluorescent probes.

Protocol 1: General Antibody Labeling with a Dye-PEG4-NHS Ester

This protocol describes a common method for conjugating an amine-reactive Dye-PEG4-NHS ester to a primary amine (e.g., lysine (B10760008) residue) on an antibody.

1. Materials and Reagents:

-

Antibody of interest (in a buffer free of primary amines like Tris or glycine).

-

Dye-PEG4-NHS Ester (e.g., from a commercial supplier).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.3-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification Column: Spin desalting column (e.g., 40K MWCO) or size-exclusion chromatography (SEC) column.[12][13]

2. Procedure:

-

Antibody Preparation : If necessary, exchange the antibody into the Conjugation Buffer using a spin desalting column to remove any interfering substances. Adjust the antibody concentration to 1-5 mg/mL.[13]

-

Dye Preparation : Allow the Dye-PEG4-NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.[13]

-

Conjugation Reaction :

-

Calculate the volume of the dye stock solution needed to achieve the desired molar excess (typically 8x to 20x) of dye to antibody.[12]

-

Add the calculated volume of dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching : Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

-

Purification : Separate the labeled antibody from the unreacted dye and quenching reagents using a spin desalting column or SEC.[14]

The workflow for this conjugation process is visualized below.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical quality control parameter.[15] An optimal DOL is typically between 2 and 10.[12]